Tetraethyl squarate

Physical Chemistry Thermal Analysis Process Engineering

Select Tetraethyl squarate (CAS 121496‑65‑9) for a non‑interchangeable squaraine precursor that outperforms cyanine labels. It provides a 1.7× higher fluorescence quantum yield (0.45 vs. 0.2–0.27 for Cy5), enabling lower probe loading and improved signal‑to‑noise in single‑molecule imaging and super‑resolution microscopy. Boiling point >586 °C and density 1.239 g/cm³ ensure stability during CVD, spin‑coating, and thermal curing. The extended π‑conjugated donor–acceptor–donor core yields strong third‑order nonlinear optical responses (n₂ ∼10⁻¹⁶ m²/W, optical limiting 26.8 mJ/cm²), making it ideal for laser protection and ultrafast switching.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
CAS No. 121496-65-9
Cat. No. B046471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl squarate
CAS121496-65-9
Synonyms1,3-bis(4-diethylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium
tetraethyl squarate
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O
InChIInChI=1S/C24H30N2O4/c1-5-25(6-2)16-10-11-17(19(27)14-16)22-23(29)21(24(22)30)15-9-12-18(20(28)13-15)26(7-3)8-4/h9-14,21-22,27-28H,5-8H2,1-4H3
InChIKeyWQOCBXDIJFBKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethyl Squarate (CAS 121496-65-9): A Diethylamino‑Substituted Squaraine Dye Precursor with Distinct Photophysical and Thermal Properties


Tetraethyl squarate (CAS 121496‑65‑9) is a synthetic organic compound belonging to the squaraine dye class, characterized by a central cyclobutenediylium core substituted with two 4‑diethylamino‑2‑hydroxyphenyl groups [1]. With the molecular formula C₂₄H₃₀N₂O₄ and a molecular weight of 410.5 g/mol, this high‑purity (typically ≥95%) building block serves as a key precursor in the synthesis of functionalized squaraine dyes and squaric acid derivatives . Its four ethyl ester groups confer high reactivity in condensation and nucleophilic substitution reactions, particularly with aromatic amines and phenols, making it a versatile intermediate for materials science and life science research applications .

Why Tetraethyl Squarate Cannot Be Replaced by Simpler Squarate Esters or Generic Cyanine Dyes


Substituting tetraethyl squarate with structurally similar compounds such as diethyl squarate or generic cyanine dyes (e.g., Cy5) introduces critical performance discrepancies that affect material selection and experimental reproducibility. The diethylamino and hydroxyl substituents on the phenyl rings of tetraethyl squarate impart unique electronic, steric, and hydrogen‑bonding characteristics that directly influence its photophysical output, thermal stability, and nonlinear optical behavior [1]. Unlike smaller squarate esters, this compound exhibits significantly higher boiling point and density, enabling its use in high‑temperature processing or vacuum deposition techniques . Furthermore, compared to widely used cyanine labels, the squaraine core of tetraethyl squarate delivers a higher fluorescence quantum yield (0.45 vs. 0.2–0.27 for Cy5) and distinct nonlinear optical signatures, making it a non‑interchangeable component in advanced optical and electronic applications [2]. Direct comparative data presented below quantify these differentiating features.

Quantitative Differentiation of Tetraethyl Squarate (CAS 121496‑65‑9) Against Key Analogs


Physical Property Advantage: 1.7× Higher Density and 6× Higher Boiling Point than Diethyl Squarate

Tetraethyl squarate exhibits a density of 1.239 g/cm³ and a boiling point of 586.9 °C at 760 mmHg . In contrast, diethyl squarate (CAS 5231‑87‑8) has a density of 1.15 g/mL (at 25 °C) and a boiling point of 95 °C at 0.1 mmHg . This represents a 1.7‑fold higher density and a >6‑fold higher boiling point (when extrapolated to atmospheric pressure) for the tetraethyl derivative.

Physical Chemistry Thermal Analysis Process Engineering

Fluorescence Quantum Yield: 1.7‑Fold Higher than Cy5 Cyanines

The monomeric form of the squaraine core present in tetraethyl squarate (as 2,4‑bis[4‑(diethylamino)‑2‑hydroxyphenyl]squaraine) exhibits a fluorescence quantum yield (Φf) of 0.45 in chloroform . In comparison, the widely used cyanine label Cy5 shows quantum yields ranging from 0.2 to 0.27 in standard buffer conditions [1].

Fluorescence Spectroscopy Bioimaging Photophysics

Absorption Maximum: Precisely Tuned to 640–644 nm, Ideal for Red/NIR Detection

The squaraine dye derived from tetraethyl squarate (2,4‑bis[4‑(diethylamino)‑2‑hydroxyphenyl]squaraine, TCI product) exhibits a well‑defined absorption maximum (λmax) of 640.0 to 644.0 nm in chloroform . This lies within the typical squaraine absorption window of 630–670 nm [1], but the narrow range of the diethylamino‑substituted derivative provides a more predictable and reproducible spectral profile compared to squaraines with variable alkyl chain lengths or different heteroatom substitutions.

Spectroscopy Organic Electronics Optical Sensing

Nonlinear Optical Performance: Strong Third‑Order Response Enables Optical Limiting and Switching

The squaraine derivative SQ‑640 (identical core to tetraethyl squarate) exhibits a third‑order nonlinear refraction index (n₂) ranging from ∼10⁻¹⁹ m²/W at femtosecond pulses to ∼10⁻¹⁶ m²/W at nanosecond pulses under 532 nm excitation [1]. Its second‑order hyperpolarizability (γ) reaches approximately 4 × 10⁻²⁸ esu under nanosecond conditions, and the optical limiting (OL) threshold is 26.8 mJ/cm² for picosecond pulses at 532 nm [1]. While direct comparator data for other squaraines is limited, these values are competitive with established nonlinear optical materials (e.g., certain phthalocyanines and porphyrins) and highlight the unique D‑A‑D electronic architecture of the diethylamino‑substituted squaraine core.

Nonlinear Optics Laser Protection Optical Switching

High‑Value Application Scenarios Enabled by Tetraethyl Squarate Differentiation


Red/NIR Fluorescent Probes and Bioimaging Labels Requiring High Brightness

Tetraethyl squarate is the direct precursor to squaraine dyes that exhibit a 1.7‑fold higher fluorescence quantum yield (0.45) compared to standard Cy5 labels (0.2–0.27) . This brightness advantage reduces the amount of probe needed, minimizes photobleaching‑related artifacts, and improves signal‑to‑noise ratios in single‑molecule imaging, flow cytometry, and super‑resolution microscopy. The narrow absorption maximum at 640–644 nm further ensures compatibility with common 640 nm laser lines without tedious spectral tuning .

High‑Temperature Material Processing and Thin‑Film Fabrication

With a boiling point exceeding 586 °C at 760 mmHg and a density of 1.239 g/cm³, tetraethyl squarate remains stable under conditions that would volatilize or degrade simpler squarate esters like diethyl squarate (b.p. 95 °C at 0.1 mmHg) . This thermal robustness enables its use as a precursor in chemical vapor deposition (CVD), spin‑coating of organic semiconductors, or the fabrication of thermally cured polymer composites, where high process temperatures are unavoidable.

Nonlinear Optical Devices: Optical Limiters and All‑Optical Switches

The strong third‑order nonlinear optical response of tetraethyl squarate‑based materials—characterized by a nonlinear refraction index up to ∼10⁻¹⁶ m²/W and an optical limiting threshold of 26.8 mJ/cm² at 532 nm [1]—positions them as candidate materials for laser protection eyewear, sensor protection, and ultrafast optical switching. This nonlinear performance arises directly from the extended π‑conjugation and donor–acceptor–donor architecture of the diethylamino‑substituted squaraine core, which is absent in simpler squarate esters or mono‑substituted analogs.

Organic Photovoltaics and Light‑Emitting Diodes with Tunable Absorption

Squaraine dyes synthesized from tetraethyl squarate serve as efficient sensitizers in dye‑sensitized solar cells (DSSCs) and as red/NIR emitters in organic light‑emitting diodes (OLEDs) [2]. Their intense absorption in the 640–644 nm range and high molar absorptivity (class‑typical values up to 333,000 M⁻¹ cm⁻¹ [3]) enhance light harvesting and energy conversion efficiency. The diethylamino substitution pattern also influences the aggregation behavior and film morphology, factors critical for device stability and performance.

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